molecular formula C18H15ClN2O2S B2779680 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1226444-33-2

6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2779680
CAS No.: 1226444-33-2
M. Wt: 358.84
InChI Key: MKUVURQAYARGNN-UHFFFAOYSA-N
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Description

6-Chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a research-grade chemical compound designed for investigative applications in medicinal chemistry and pharmacology. This 1,4-benzothiazine 1,1-dioxide derivative is of significant interest due to the established role of its structural analogues in modulating biologically critical pathways. Scientific literature indicates that closely related 1,4-benzothiazine-2-carbonitrile 1,1-dioxide compounds function as activators of ATP-sensitive potassium (KATP) channels . These channels, particularly the Kir6.2/SUR1 subtype found in pancreatic beta cells, are vital regulators of insulin secretion and membrane potential. Research compounds in this class have been shown to hyperpolarize beta cell membrane potential, inhibit glucose-stimulated insulin release in vitro, and increase ion currents through Kir6.2/SUR1 channels, as measured by patch-clamp studies . The structural motif of the 1,4-benzothiazine core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities beyond channel modulation, including potential antifungal, neuroprotective, and cytotoxic effects . The specific substitution pattern on this compound, featuring a 6-chloro group and a 3-isopropylphenyl moiety at the 4-position, makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and efficacy for specific research objectives. This compound is provided For Research Use Only and is intended to facilitate the exploration of novel therapeutic targets and biological mechanisms in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUVURQAYARGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazine ring system, chlorination, and introduction of the isopropylphenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exhibit significant anticancer properties. For instance, studies have shown that benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of benzothiazine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by inhibiting oxidative stress and inflammation in neuronal cells, thereby preserving cognitive functions .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, suggesting its efficacy against various bacterial strains. The benzothiazine scaffold is recognized for its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resilience and stability under various environmental conditions.

Photovoltaic Devices

The compound's electronic properties make it suitable for applications in organic photovoltaic devices. Research indicates that incorporating benzothiazine derivatives into organic solar cells can enhance charge transport efficiency and overall device performance .

Case Studies

StudyFocusFindings
Anticancer Mechanisms Investigating the effects of benzothiazine derivatives on cancer cell linesInduced apoptosis in multiple cancer types; significant reduction in cell viability at low concentrations
Neuroprotection Evaluating neuroprotective effects in animal modelsReduced oxidative stress markers; improved cognitive function in treated subjects
Material Development Synthesis of polymers incorporating benzothiazine derivativesEnhanced mechanical strength and thermal stability observed; potential for use in high-performance materials

Mechanism of Action

The mechanism of action of 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

7-Chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3f)

  • Substituents: Position 3: Isopropylamino (-NH-iPr) Position 7: Chlorine
  • Pharmacological Activity :
    • Activates Kir6.2/SUR1 K(ATP) channels with comparable efficacy to the target compound.
    • Reduces insulin secretion in vitro and lowers blood pressure in vivo .
  • Key Difference: The isopropylamino group at position 3 enhances selectivity for pancreatic β-cell K(ATP) channels compared to the 3-methyl analogue (Compound 3a) .

7-Chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3a)

  • Substituents :
    • Position 3: Methyl (-CH3)
    • Position 7: Chlorine
  • Pharmacological Activity :
    • Inhibits insulin release in vitro but shows weaker systemic effects on blood pressure compared to the target compound.
    • Less selective for β-cell channels due to the smaller methyl group .

Thienothiadiazine Derivatives

6-Chloro-4-(2,2-difluoroethyl)-2,3-dimethyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 24)

  • Core Structure: Thieno[3,2-e]-1,2,4-thiadiazine instead of benzothiazine.
  • Substituents :
    • Position 4: 2,2-Difluoroethyl
    • Positions 2 and 3: Methyl groups
  • Pharmacological Activity: Exhibits potent K(ATP) channel activation but with higher selectivity for vascular smooth muscle cells over pancreatic β-cells. The thienothiadiazine core reduces metabolic stability compared to benzothiazines .

Halogen-Substituted Analogues

4-(3-Bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

  • Substituents :
    • Position 4: 3-Bromophenyl
    • Position 6: Fluorine
  • Fluorine at position 6 may alter electronic properties but reduces chloride’s steric effects .

Benzylidene Benzothiazines

2-Benzylidene-6-nitro-4H-benzo[1,4]thiazin-3-one

  • Core Structure : Lacks the sulfone and nitrile groups but includes a benzylidene moiety at position 2.
  • Substituents: Position 6: Nitro (-NO2)
  • Pharmacological Activity: Primarily exhibits antimicrobial and anticancer properties rather than K(ATP) modulation. Synthesized via Knoevenagel condensation, highlighting divergent synthetic pathways compared to sulfone-containing benzothiazines .

Data Tables

Table 1. Structural and Pharmacological Comparison of Key Analogues

Compound Name Core Structure Key Substituents Pharmacological Activity Selectivity Profile Reference
Target Compound Benzothiazine 6-Cl, 4-(3-isopropylphenyl), 2-CN K(ATP) activation, insulin inhibition Pancreatic β-cell selective
7-Cl-3-iPrNH-Benzothiazine (3f) Benzothiazine 7-Cl, 3-NH-iPr, 2-CN K(ATP) activation β-cell selective
Thienothiadiazine 24 Thienothiadiazine 6-Cl, 4-(2,2-F2C2H3), 2,3-CH3 Vascular K(ATP) activation Vascular selective
4-(3-BrPh)-6-F-Benzothiazine Benzothiazine 4-(3-BrPh), 6-F Not reported (structural analogue) N/A
2-Benzylidene-6-NO2-Benzothiazin-3-one Benzothiazine 2-benzylidene, 6-NO2 Antimicrobial activity Non-K(ATP) target

Research Findings and Trends

  • Substituent Impact: Position 3: Bulky groups (e.g., isopropylamino) enhance β-cell selectivity, while smaller groups (e.g., methyl) broaden activity . Position 4: Aryl groups (e.g., 3-isopropylphenyl) improve metabolic stability and tissue targeting compared to alkyl chains .
  • Core Structure: Benzothiazines generally exhibit better pharmacokinetic profiles than thienothiadiazines, which suffer from rapid clearance .
  • Synthetic Routes: Sulfone-containing benzothiazines are synthesized via cyclization of sulfonic acid derivatives, whereas benzylidene analogues require Knoevenagel condensation .

Biological Activity

6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazine core with specific substitutions that influence its biological activity. The molecular formula is C22H23ClN2O3SC_{22}H_{23}ClN_{2}O_{3}S with a molecular weight of 430.9 g/mol.

PropertyValue
Molecular FormulaC22H23ClN2O3S
Molecular Weight430.9 g/mol
CAS Number1251593-13-1

Synthesis

The synthesis of benzothiazines generally involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. For this compound, specific synthetic routes have been optimized to enhance yield and purity. The oxidative cyclization process is crucial for forming the benzothiazine ring system.

Antimicrobial Activity

Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. In particular, studies have reported that derivatives of benzothiazines demonstrate activity against various bacterial strains. For instance, the compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Anticancer Activity

Benzothiazine derivatives have also been investigated for their anticancer potential. The compound's structural analogs have been shown to interfere with microtubule dynamics and inhibit cancer cell proliferation. In vitro studies revealed that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, such as MDA-MB-231 and A549 .

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2311.35 ± 0.42Microtubule disruption
A5490.13 ± 0.01Induction of apoptosis
HT-290.008 ± 0.001Inhibition of angiogenesis

Case Studies

Several studies have focused on the biological activity of benzothiazines:

  • Antimicrobial Efficacy : A study evaluated various benzothiazines for their antimicrobial properties using broth microdilution methods, demonstrating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Mechanisms : Another research paper highlighted the ability of certain benzothiazines to induce G2/M phase cell cycle arrest through microtubule stabilization, leading to increased apoptosis in cancer cells .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide?

Answer:
Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, a related benzothiadiazine derivative was synthesized via nucleophilic substitution followed by oxidation (e.g., using H2_2O2_2/AcOH) to introduce the 1,1-dioxide moiety . Characterization requires:

  • Spectroscopy :
    • 1^1H/13^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.80–6.88 ppm in similar structures) .
    • IR for detecting S=O stretches (~1092–1646 cm1^{-1}) and nitrile groups (~2240 cm1^{-1}) .
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in structurally related compounds .

Basic: How can researchers evaluate the preliminary biological activity of this compound?

Answer:
Initial screening should focus on target-specific assays :

  • Enzyme inhibition assays : Use purified enzymes (e.g., kinases, proteases) with fluorogenic substrates. For example, a related benzothiadiazine showed activity in kinase inhibition assays at IC50_{50} values <10 µM .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include controls for solvent effects.
  • Physicochemical profiling : Measure solubility (via HPLC) and logP (shake-flask method) to assess drug-likeness.

Advanced: How do structural modifications (e.g., isopropylphenyl vs. methoxyphenyl substituents) influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents and comparative analysis:

  • Substituent effects :
    • Electron-donating groups (e.g., methoxy in methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide) enhance π-stacking but may reduce metabolic stability .
    • Bulky groups (e.g., isopropylphenyl) improve target selectivity by occupying hydrophobic pockets, as inferred from docking studies on similar scaffolds .
  • Methodology :
    • Molecular docking (AutoDock Vina) to predict binding poses.
    • Free-energy perturbation (FEP) simulations to quantify substituent contributions .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:

  • Standardized protocols :
    • Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells).
    • Control solvent concentrations (DMSO ≤0.1%).
  • Orthogonal assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays.
  • Purity validation : Employ HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .

Advanced: What computational approaches are optimal for studying this compound’s mechanism of action?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns trajectories (e.g., GROMACS) to assess stability of binding poses .
  • Quantum mechanical (QM) calculations : Use DFT (B3LYP/6-31G*) to map electron density around the nitrile and sulfone groups, critical for hydrogen bonding .
  • Pharmacophore modeling : Identify essential features (e.g., sulfone as a hydrogen bond acceptor) using tools like Schrödinger’s Phase.

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